molecular formula C8H11NO2 B13175987 3-Amino-1-(furan-3-yl)butan-2-one

3-Amino-1-(furan-3-yl)butan-2-one

Cat. No.: B13175987
M. Wt: 153.18 g/mol
InChI Key: SQVRQIFQCZCONH-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-3-yl)butan-2-one is an organic compound with the molecular formula C8H11NO2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-3-yl)butan-2-one can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . This method provides good to high yields and requires short reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of multi-component condensation and the use of readily available starting materials suggest that scalable production is feasible. The use of acetic acid as a solvent and reflux conditions are typical in industrial organic synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(furan-3-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-3-yl)butan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(furan-3-yl)butan-2-one is unique due to the presence of both an amino group and a furan ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-(furan-3-yl)butan-2-one

InChI

InChI=1S/C8H11NO2/c1-6(9)8(10)4-7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3

InChI Key

SQVRQIFQCZCONH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=COC=C1)N

Origin of Product

United States

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